

# Chemical structure and molecular formula of acetyl nitrate

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## Compound of Interest

Compound Name: *Acetyl nitrate*

Cat. No.: *B3343971*

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## An In-depth Technical Guide to **Acetyl Nitrate**

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, molecular properties, and reactive applications of **acetyl nitrate**. Due to its nature as a powerful nitrating agent, it is a compound of significant interest in organic synthesis, particularly for the functionalization of sensitive substrates. Information is presented for practical application by professionals in chemistry and drug development.

## Molecular Identity and Structure

**Acetyl nitrate**, with the molecular formula  $C_2H_3NO_4$ , is the mixed anhydride of acetic acid and nitric acid.<sup>[1]</sup> Its chemical structure consists of an acetyl group bonded to a nitrate group through an oxygen atom. This unique arrangement confers its dual reactivity as both an acetylating and nitrating agent.<sup>[1]</sup>

Key Identifiers:

- IUPAC Name: Acetic nitric anhydride<sup>[1]</sup>
- CAS Number: 591-09-3
- Molecular Formula:  $C_2H_3NO_4$ <sup>[1]</sup>

- SMILES: CC(=O)O--INVALID-LINK--[O-][\[1\]](#)
- InChI Key: JCZMXVGQBBATMY-UHFFFAOYSA-N[\[1\]](#)

## Chemical and Physical Properties

**Acetyl nitrate** is a colorless, fuming liquid that is known to be explosive, especially upon sudden heating or contact with certain materials.[\[1\]](#) It is sensitive to moisture, hydrolyzing into acetic acid and nitric acid.[\[1\]](#) All quantitative data are summarized in Table 1.

Table 1: Physical and Chemical Properties of **Acetyl Nitrate**

Property	Value	Citations
Molecular Weight	105.05 g/mol	<a href="#">[2]</a>
Density	1.24 g/cm <sup>3</sup> (at 15 °C)	<a href="#">[1]</a>
Boiling Point	22 °C (at 70 Torr)	<a href="#">[1]</a>
Percent Composition	C: 22.87%, H: 2.88%, N: 13.33%, O: 60.92%	
Vapor Pressure	2.56 mmHg (at 25 °C)	<a href="#">[2]</a>
Flash Point	92.3 °C	<a href="#">[2]</a>
XLogP3	0.3	<a href="#">[2]</a>
Topological Polar Surface Area	72.1 Å <sup>2</sup>	
Complexity	92.4	<a href="#">[2]</a>

## Spectroscopic and Structural Data

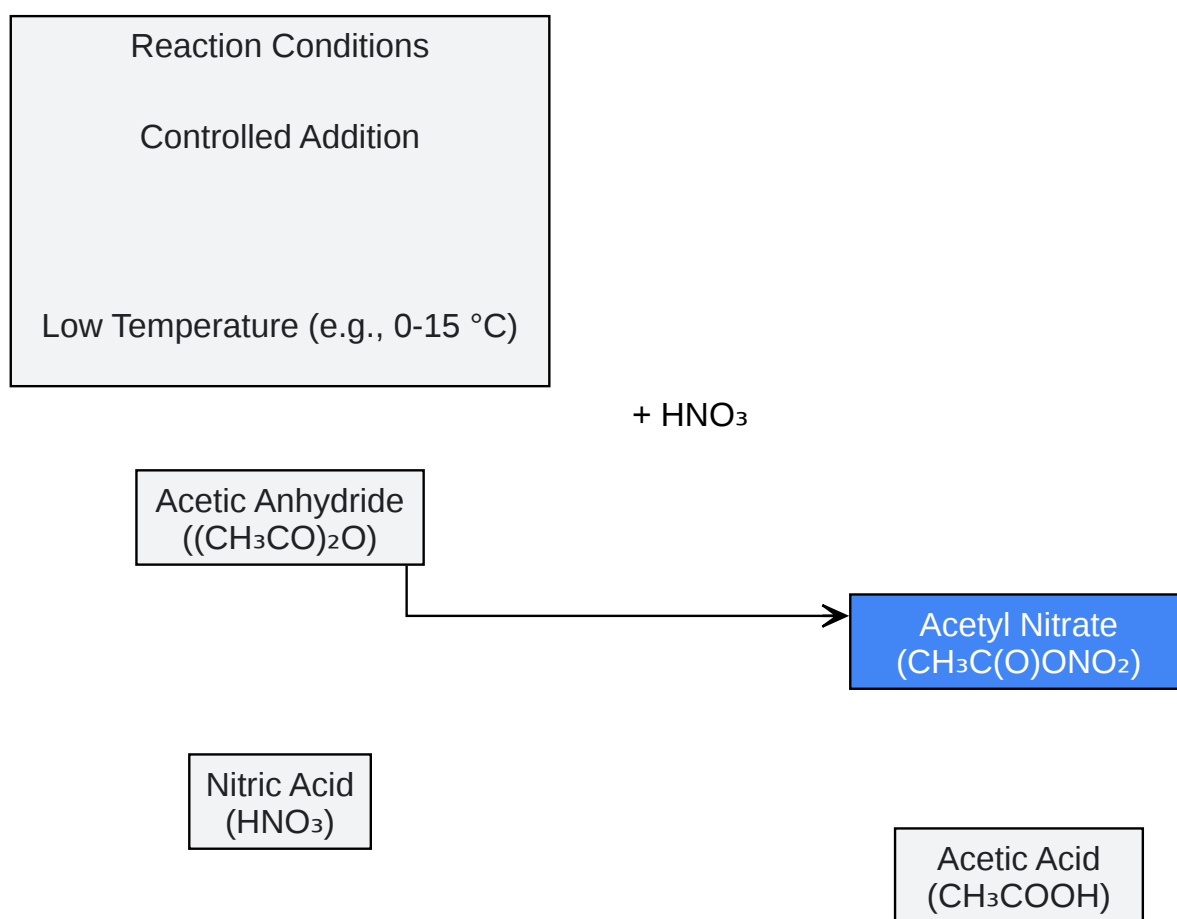
Detailed experimental spectroscopic data (such as specific IR and NMR peak assignments) for pure, isolated **acetyl nitrate** are not widely available in the literature, likely due to the compound's instability. Analysis is often performed on in-situ generated mixtures where it exists in equilibrium with reagents like acetic anhydride and nitric acid. However, in-line FTIR and computational methods have been used to characterize it during reactions.[\[3\]](#) Similarly, precise

experimental bond lengths and angles are not readily found; such parameters are typically estimated using computational chemistry methods like Density Functional Theory (DFT).

## Synthesis and Reaction Mechanisms

### Synthesis of Acetyl Nitrate

The most common laboratory method for synthesizing **acetyl nitrate** is the reaction between acetic anhydride and concentrated nitric acid.<sup>[1]</sup> This reaction is highly exothermic and must be performed at low temperatures to ensure safety and prevent decomposition.

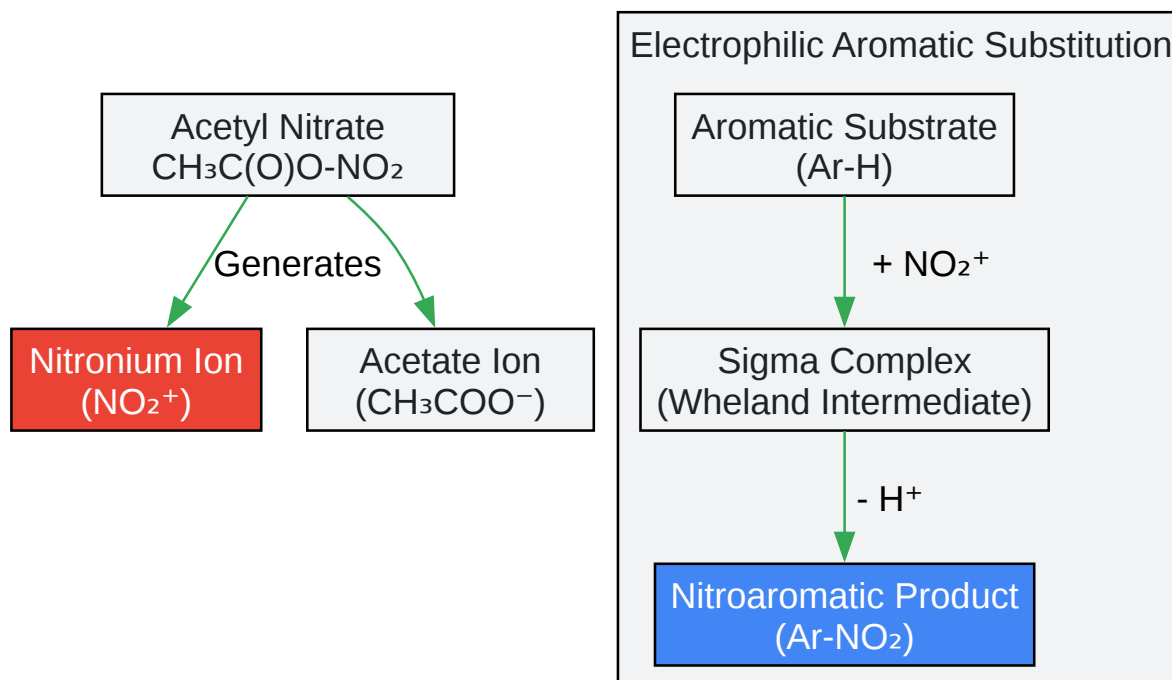


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Caption: General synthesis pathway for **acetyl nitrate**.

## Mechanism of Aromatic Nitration

**Acetyl nitrate** serves as an excellent nitrating agent because it acts as a source for the potent electrophile, the nitronium ion ( $\text{NO}_2^+$ ). In solution, it can dissociate or react to form this ion, which then attacks an electron-rich aromatic ring in a classic electrophilic aromatic substitution reaction.



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Caption: Generation of the nitronium ion for nitration.

## Experimental Protocols

Caution: **Acetyl nitrate** is explosive and corrosive. All manipulations should be carried out by trained personnel behind a blast shield in a well-ventilated fume hood, using appropriate personal protective equipment (PPE).

## Protocol: In Situ Generation and Nitration of an Aromatic Compound

This protocol describes a general procedure for the nitration of an electron-rich aromatic compound (e.g., phenetole) using **acetyl nitrate** generated in situ.

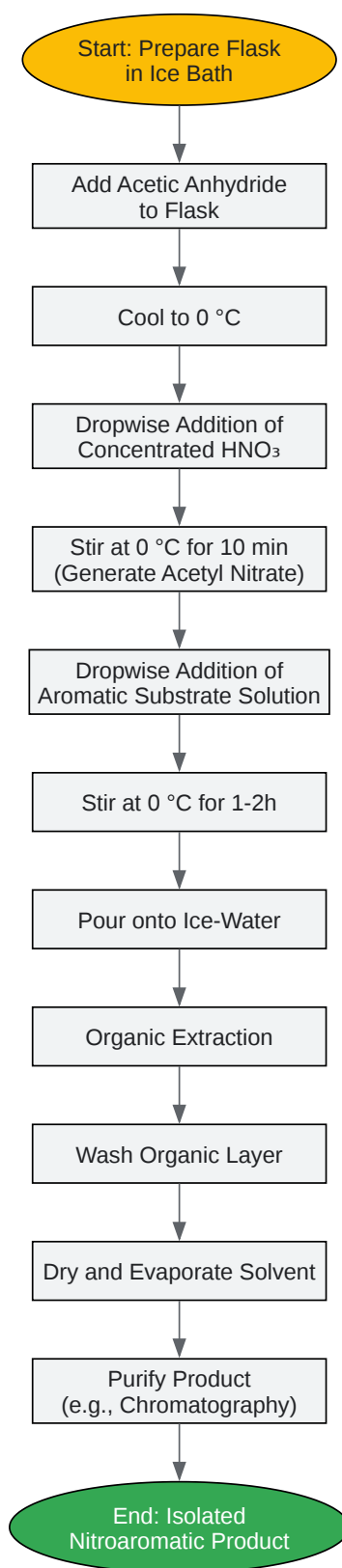
Materials:

- Acetic anhydride ( $(\text{CH}_3\text{CO})_2\text{O}$ )
- Concentrated nitric acid ( $\text{HNO}_3$ , >90%)
- Aromatic substrate (e.g., phenetole)
- Carbon tetrachloride ( $\text{CCl}_4$ ) or other inert solvent
- Ice-water bath
- Magnetic stirrer and stir bar
- Dropping funnel
- Round-bottom flask

Procedure:

- Setup: Equip a round-bottom flask with a magnetic stir bar and a dropping funnel. Place the flask in an ice-water bath on a magnetic stirrer.
- Reagent Preparation: Charge the flask with acetic anhydride (e.g., 5.4 g, 53 mmol).
- **Acetyl Nitrate** Generation: Cool the acetic anhydride to 0 °C with vigorous stirring. Add concentrated nitric acid (e.g., 3.0 g, 47 mmol) dropwise from the dropping funnel over 15-20 minutes, ensuring the internal temperature does not rise above 10 °C.
- Stirring: Stir the resulting mixture at 0 °C for an additional 10 minutes to ensure complete formation of **acetyl nitrate**.
- Substrate Addition: Dissolve the aromatic substrate (e.g., 10 mmol) in an inert solvent like  $\text{CCl}_4$ . Add this solution dropwise to the cold **acetyl nitrate** mixture over 20-30 minutes.

- Reaction: Allow the reaction to stir at 0 °C for 1-2 hours or until TLC/GC-MS analysis indicates consumption of the starting material.
- Quenching: Slowly and carefully pour the reaction mixture over a stirred slurry of crushed ice and water to quench the reaction and hydrolyze excess anhydride.
- Workup: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane). Wash the combined organic layers with water, 5% sodium carbonate solution, and finally brine.
- Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude nitrated product.
- Purification: Purify the product as necessary using standard techniques such as column chromatography or recrystallization.



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Caption: Workflow for aromatic nitration via in-situ **acetyl nitrate**.

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## References

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